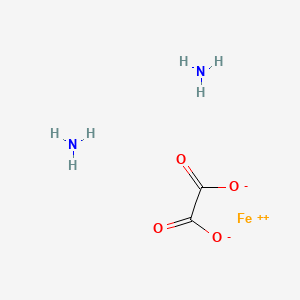
1-(2-((4-((2,6-Dichloro-4-nitrophenyl)azo)-m-tolyl)ethylamino)ethyl)pyridinium hydrogen sulphate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[2-[[4-[(2,6-Dichloro-4-nitrophenyl)azo]-m-tolyl]ethylamino]ethyl]pyridinium hydrogen sulfate is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound is characterized by the presence of a pyridinium ring, an azo group, and a nitrophenyl moiety, making it a subject of interest in organic chemistry and material science.
准备方法
The synthesis of 1-[2-[[4-[(2,6-Dichloro-4-nitrophenyl)azo]-m-tolyl]ethylamino]ethyl]pyridinium hydrogen sulfate involves multiple steps, including the formation of the azo linkage and the introduction of the pyridinium group. The general synthetic route can be summarized as follows:
Formation of the Azo Compound: The initial step involves the diazotization of 2,6-dichloro-4-nitroaniline, followed by coupling with m-toluidine to form the azo compound.
Alkylation: The azo compound is then alkylated with 2-chloroethylamine to introduce the ethylamino group.
Quaternization: The final step involves the quaternization of the ethylamino group with pyridine to form the pyridinium salt.
Sulfonation: The pyridinium salt is then treated with sulfuric acid to obtain the hydrogen sulfate salt.
Industrial production methods typically involve optimizing these steps to achieve high yields and purity, often using catalysts and specific reaction conditions to enhance the efficiency of each step.
化学反应分析
1-[2-[[4-[(2,6-Dichloro-4-nitrophenyl)azo]-m-tolyl]ethylamino]ethyl]pyridinium hydrogen sulfate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding nitro and sulfonic acid derivatives.
Reduction: Reduction of the azo group can be achieved using reducing agents like sodium dithionite, resulting in the formation of amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro positions, leading to the formation of various substituted derivatives.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide. The major products formed from these reactions depend on the specific conditions and reagents used.
科学研究应用
1-[2-[[4-[(2,6-Dichloro-4-nitrophenyl)azo]-m-tolyl]ethylamino]ethyl]pyridinium hydrogen sulfate has several scientific research applications, including:
Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a reagent in analytical chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain cancers and infectious diseases.
Industry: It is used in the production of dyes, pigments, and other materials with specific optical and electronic properties.
作用机制
The mechanism of action of 1-[2-[[4-[(2,6-Dichloro-4-nitrophenyl)azo]-m-tolyl]ethylamino]ethyl]pyridinium hydrogen sulfate involves its interaction with molecular targets and pathways in biological systems. The compound’s effects are primarily mediated through its ability to form reactive intermediates, which can interact with cellular components, leading to various biological effects. The specific molecular targets and pathways involved depend on the context of its application, such as its use as an antimicrobial or anticancer agent.
相似化合物的比较
1-[2-[[4-[(2,6-Dichloro-4-nitrophenyl)azo]-m-tolyl]ethylamino]ethyl]pyridinium hydrogen sulfate can be compared with other similar compounds, such as:
1-[2-[[4-[(2,6-Dichloro-4-nitrophenyl)azo]-m-tolyl]ethylamino]ethyl]pyridinium acetate: This compound has a similar structure but differs in the counterion, which can affect its solubility and reactivity.
N-(2-chloroethyl)-4-[(2,6-dichloro-4-nitrophenyl)azo]-N-ethyl-m-toluidine: This compound has a similar azo linkage and nitrophenyl moiety but differs in the alkylation pattern, leading to different chemical and biological properties.
属性
CAS 编号 |
70660-58-1 |
|---|---|
分子式 |
C22H22Cl2N5O2.HO4S C22H23Cl2N5O6S |
分子量 |
556.4 g/mol |
IUPAC 名称 |
4-[(2,6-dichloro-4-nitrophenyl)diazenyl]-N-ethyl-3-methyl-N-(2-pyridin-1-ium-1-ylethyl)aniline;hydrogen sulfate |
InChI |
InChI=1S/C22H22Cl2N5O2.H2O4S/c1-3-28(12-11-27-9-5-4-6-10-27)17-7-8-21(16(2)13-17)25-26-22-19(23)14-18(29(30)31)15-20(22)24;1-5(2,3)4/h4-10,13-15H,3,11-12H2,1-2H3;(H2,1,2,3,4)/q+1;/p-1 |
InChI 键 |
CETWZRFHWSAAFL-UHFFFAOYSA-M |
规范 SMILES |
CCN(CC[N+]1=CC=CC=C1)C2=CC(=C(C=C2)N=NC3=C(C=C(C=C3Cl)[N+](=O)[O-])Cl)C.OS(=O)(=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![(1R,10BR)-1-Methyl-1,2,3,4,6,10B-hexahydropyrazino[2,1-A]isoindole](/img/structure/B13762515.png)
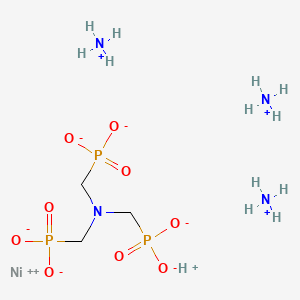

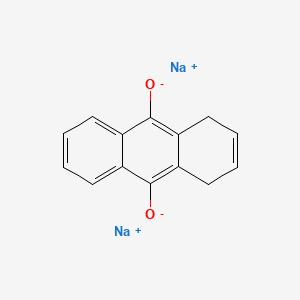

![1-[8-fluoro-5-(4-fluorophenyl)-2,3,4,5-tetrahydro-1-benzazepin-1-yl]-2-pyrrolidin-1-ium-1-ylethanone;2-hydroxy-2-oxoacetate](/img/structure/B13762545.png)
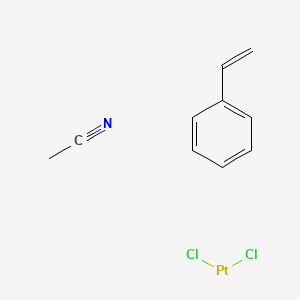
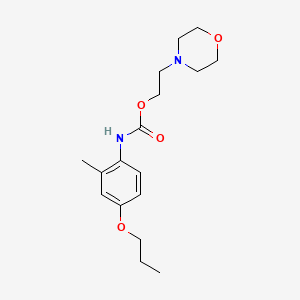
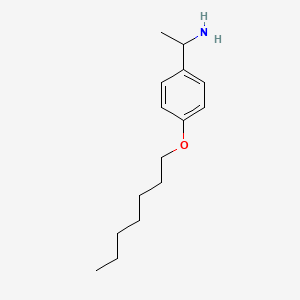

![6-Bromo-4-methyl-1H-benzo[D]imidazole-2-thiol](/img/structure/B13762603.png)
